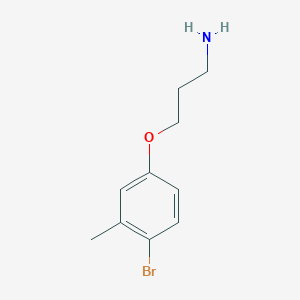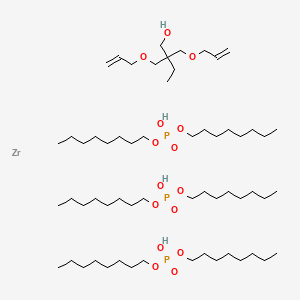
2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(prop-2-enoxymethyl)butan-1-ol is a complex organic compound with the molecular formula C₆₆H₁₁₂O₁₂S₃Ti. It contains titanium and dodecylbenzenesulfonic acid moieties.
Structure: The compound features a central butan-1-ol core with two prop-2-enoxymethyl groups attached to it. The dodecylbenzenesulfonic acid and titanium components enhance its properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the reaction of butan-1-ol with prop-2-enoxymethyl chloride, followed by subsequent reactions to introduce the other functional groups.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: Industrial-scale production methods may differ, but they generally optimize yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactivity: 2,2-bis(prop-2-enoxymethyl)butan-1-ol can undergo various reactions
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acid/base catalysts are used.
Major Products: The major products depend on the specific reaction and conditions applied.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Used in specialty chemicals and materials.
Wirkmechanismus
Targets: The compound’s effects likely involve interactions with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of functional groups (prop-2-enoxymethyl, dodecylbenzenesulfonic acid, and titanium) sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other alcohols, sulfonic acids, and organotitanium complexes.
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.
Eigenschaften
Molekularformel |
C60H127O15P3Zr |
|---|---|
Molekulargewicht |
1272.8 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium |
InChI |
InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3; |
InChI-Schlüssel |
HPUZPJSFPBSCRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
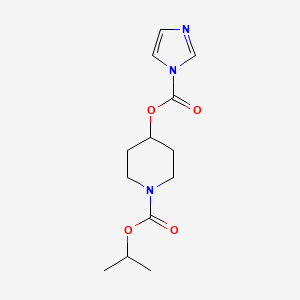
![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)
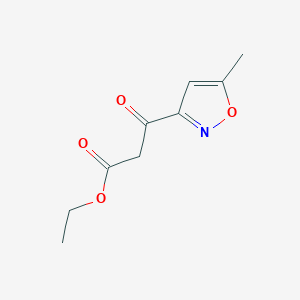
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)
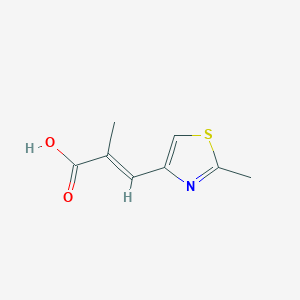



![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)
